3,5-dimethoxy-N-(pentan-3-yl)benzamide
Description
3,5-Dimethoxy-N-(pentan-3-yl)benzamide is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzene core linked to a pentan-3-ylamine group via an amide bond. Benzamides are a class of compounds widely studied for their biological activities, including enzyme inhibition and receptor modulation. The pentan-3-yl substituent, a branched alkyl chain, may contribute to lipophilicity and steric effects, impacting pharmacokinetics such as solubility and membrane permeability .
Properties
IUPAC Name |
3,5-dimethoxy-N-pentan-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(6-2)15-14(16)10-7-12(17-3)9-13(8-10)18-4/h7-9,11H,5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPKCRTVLOYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(pentan-3-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with pentan-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.
Reduction: Formation of 3,5-dimethoxy-N-(pentan-3-yl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-dimethoxy-N-(pentan-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its structure allows it to interact with bacterial cell membranes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide
- Structure : Naphthalen-2-yl group replaces pentan-3-yl.
- Synthesis : Synthesized via Method A using 3,5-dimethoxybenzoic acid and 2-naphthylamine (87% yield) .
Dual DAPK1/CSF1R Inhibitor (Compound 31)
- Structure: Complex pyrimidine-morpholinopyridine substituent.
- Activity : Dual inhibitor of DAPK1 (IC₅₀ = 1.25 µM) and CSF1R (IC₅₀ = 0.15 µM), with blood-brain barrier permeability and anti-tau aggregation (IC₅₀ = 5.0 µM) .
- Key Feature : The heterocyclic substituent enables multi-target engagement, unlike the simpler alkyl chain in 3,5-dimethoxy-N-(pentan-3-yl)benzamide.
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide
- Structure : 1-Methylpyrazole substituent.
- Properties : Moderate water solubility (28.5 µg/mL at pH 7.4) and molecular weight 261.28 g/mol .
3,5-Dimethoxy-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide (F321-0051)
- Structure : Oxadiazole-containing aryl substituent.
- Properties : Molecular formula C₁₈H₁₇N₃O₄; heterocyclic groups may enhance metabolic stability .
Physicochemical Properties
*Estimated based on molecular formula C₁₅H₂₁NO₃.
Structure-Activity Relationships (SAR)
- Alkyl vs. Aromatic groups (e.g., naphthyl) enhance target binding via π-π interactions .
- Heterocyclic Modifications : Substituents like pyrazole or oxadiazole introduce polarity and metabolic stability, which may compensate for lower solubility .
- Complex Heterocycles : Extended systems (e.g., in Compound 31) enable multi-target inhibition but increase synthetic complexity and molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
